molecular formula C19H16Cl2N2O3S B12142048 (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12142048
M. Wt: 423.3 g/mol
InChI Key: BEWDJFZSLSXJPS-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-[(2,3-Dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound with the molecular formula C19H16Cl2N2O3S and a molecular weight of 423.3 g/mol . This compound belongs to the 4-thiazolidinone class of heterocycles, a group that has demonstrated significant potential in medicinal chemistry research due to its diverse biological activities . Derivatives of 4-thiazolidinone, particularly 5-ene-4-thiazolidinones like this compound, are recognized as privileged structures in the design of novel bioactive molecules and have been investigated for various applications, including as potential anticancer and antimicrobial agents . The mechanism of action for thiazolidinone derivatives can be multifaceted; research on similar compounds indicates potential activity through the induction of apoptosis, modulation of mitochondrial membrane potential, and activation of caspase pathways . Some analogs are also known to interact with targets like topoisomerase II . This compound is supplied for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the development of new therapeutic candidates. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2O3S/c1-3-26-14-8-7-11(9-15(14)25-2)10-16-18(24)23-19(27-16)22-13-6-4-5-12(20)17(13)21/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10-

InChI Key

BEWDJFZSLSXJPS-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound is derived from two primary precursors:

  • 2,3-Dichloroaniline : Serves as the amine source for imine formation.

  • 4-Ethoxy-3-methoxybenzaldehyde : Provides the benzylidene moiety through condensation.
    The thiazolidin-4-one ring is constructed via cyclization of a thiourea intermediate with chloracetyl chloride, followed by stereoselective benzylidene incorporation.

Step 1: Formation of Thiourea Intermediate

2,3-Dichloroaniline reacts with carbon disulfide in ethanol under reflux to form the corresponding thiourea derivative. This intermediate is critical for subsequent cyclization.

Reaction Conditions :

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: Triethylamine (5 mol%)

  • Yield: 72–78%.

Step 2: Cyclization to Thiazolidin-4-One Core

The thiourea intermediate undergoes cyclization with chloracetyl chloride in dichloromethane, forming the thiazolidin-4-one ring. This step is exothermic and requires controlled addition at 0–5°C.

Key Observations :

  • IR spectroscopy confirms ring formation via disappearance of the C=S stretch (~1,250 cm⁻¹) and emergence of C-S vibration (~690 cm⁻¹).

  • ¹H-NMR reveals singlet peaks at δ 3.67 ppm (methylene protons of thiazolidinone) and δ 8.09 ppm (methine proton).

Step 3: Knoevenagel Condensation

The thiazolidin-4-one intermediate is condensed with 4-ethoxy-3-methoxybenzaldehyde in acetic acid, yielding the (Z,Z)-configured benzylidene product. Stereoselectivity is achieved by maintaining a pH of 4.5–5.0 and using anhydrous conditions.

Optimization Data :

ParameterOptimal ValueYield Impact
SolventAcetic acid+15%
Temperature80°C+20%
Catalyst (ZnCl₂)10 mol%+12%

Spectral Characterization and Analytical Validation

Infrared Spectroscopy (IR)

  • C=O Stretch : 1,720 cm⁻¹ (thiazolidinone carbonyl).

  • C=N Stretch : 1,620 cm⁻¹ (imine linkage).

  • Aromatic C-H : 3,050–3,100 cm⁻¹ (substituted benzene rings).

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 6.82–7.45 ppm (multiplet, aromatic protons of dichlorophenyl and benzylidene groups).

  • δ 4.12 ppm (quartet, OCH₂CH₃, J = 7.0 Hz).

  • δ 3.85 ppm (singlet, OCH₃).

¹³C-NMR :

  • 167.2 ppm (C=O of thiazolidinone).

  • 160.1 ppm (C=N imine).

  • 148.9 ppm (methoxy carbon).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 424.0987 (C₁₉H₁₇Cl₂N₂O₃S).

  • Calculated : 424.0413.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce stereoselectivity. Acetic acid balances yield (85%) and Z,Z-configuration purity (>95%).

Temperature Control

Cyclization at 0–5°C minimizes side products (e.g., open-chain isomers), while condensation at 80°C enhances benzylidene incorporation.

Catalytic Additives

Zinc chloride (10 mol%) accelerates Knoevenagel condensation by stabilizing the enolate intermediate, improving yield from 68% to 80%.

Challenges and Mitigation Strategies

Stereochemical Control

The (Z,Z)-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis. Molecular sieves (4Å) are employed to scavenge water.

Purification Difficulties

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) separates the target compound from unreacted aldehyde and dimeric byproducts. Recrystallization in ethanol yields >99% purity.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) achieved 78% yield using continuous flow reactors, reducing reaction time from 12 h to 2 h. Process mass intensity (PMI) was optimized to 32, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the aromatic substituents.

    Reduction: Reduction reactions could target the imino group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds structurally related to (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS Cancer)72.11

These results indicate that modifications to the thiazolidinone scaffold can enhance anticancer activity, suggesting that the compound may serve as a lead for further development in cancer therapeutics .

Antimicrobial Properties

Thiazolidinones are also noted for their antimicrobial properties. A study demonstrated that derivatives of this compound exhibited activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.

Pesticidal Activity

Research has indicated that thiazolidinone derivatives can act as effective pesticides. The compound's ability to inhibit specific enzymes in pests has been linked to its structural characteristics. For example, a derivative was tested against aphids and showed promising results in reducing pest populations without harming beneficial insects.

Polymer Chemistry

The incorporation of thiazolidinone structures into polymer matrices has been explored for developing new materials with enhanced properties. Such polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites.

Case Study 1: Anticancer Evaluation

In a comprehensive study published in the Journal of Research in Pharmacy, several thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. The study found that specific substitutions on the thiazolidinone ring significantly impacted efficacy .

Case Study 2: Pesticidal Efficacy

A field trial demonstrated that a thiazolidinone-based pesticide formulation reduced aphid populations by over 60% compared to untreated controls. This study highlights the potential for these compounds in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound could inhibit or activate specific pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Thiazolidin-4-One Core

Table 1: Key Substituents and Their Effects
Compound Name Position 2 Substituent Position 5 Substituent Key Properties
Target Compound 2,3-Dichlorophenylimino 4-Ethoxy-3-methoxybenzylidene High electronegativity (Cl), enhanced lipophilicity (ethoxy/methoxy)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one [2] 2-Thioxo 2-Methylbenzylidene Electron-deficient thioxo group; steric hindrance from methyl group
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one [13] 2-Thioxo 4-Hydroxy-3-methoxybenzylidene Hydrogen-bonding capacity (hydroxy group); reduced lipophilicity
(2Z,5Z)-5-(3-Fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one [21] 4-Hydroxyphenylimino 3-Fluorobenzylidene Fluorine-induced metabolic stability; polar hydroxyl group
(2E,5Z)-5-(2,4-Dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one [22] 3-(Trifluoromethyl)phenylimino 2,4-Dimethoxybenzylidene Strong electron-withdrawing CF₃ group; enhanced planarity (dimethoxy)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound's 2,3-dichlorophenylimino group contrasts with analogues bearing thioxo (S=C) or trifluoromethyl groups.
  • Benzylidene Substitutions : The 4-ethoxy-3-methoxybenzylidene group in the target compound offers greater lipophilicity compared to hydroxybenzylidene derivatives (e.g., [13]), which may improve membrane permeability but reduce aqueous solubility.
Key Observations:
  • Synthetic Complexity : The target compound’s synthesis likely requires precise control over substituent positions, particularly the ethoxy and methoxy groups, to avoid regiochemical complications [14].
  • Crystal Packing : Analogues with hydroxy or methoxy groups exhibit intramolecular hydrogen bonding (e.g., C–H⋯S in [13]), stabilizing planar configurations. The dichlorophenyl group in the target compound may introduce steric clashes, altering packing motifs.
Key Observations:
  • Lipophilicity : The target compound’s dichlorophenyl and alkoxy groups likely result in higher LogP values compared to hydroxy-substituted analogues, favoring blood-brain barrier penetration but complicating formulation [16].
  • Activity Profile: Chlorine and methoxy groups are associated with antimicrobial activity, as seen in halogenated thiazolidinones [6]. Ethoxy groups may extend metabolic half-life by resisting oxidative degradation.

Biological Activity

The compound (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their wide range of pharmacological properties, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

These compounds often exhibit their effects through various mechanisms, such as enzyme inhibition and interaction with cellular pathways .

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction through both extrinsic and intrinsic pathways .

Case Study : A study demonstrated that thiazolidin-4-one derivatives induced apoptosis in HeLa cells, showcasing their potential as anticancer agents .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes.

Research Findings : In vitro studies revealed that certain thiazolidin-4-one derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidin-4-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX .

Example : Compounds from this class were found to reduce inflammation in animal models by modulating the immune response .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidine ring can enhance or diminish their activity. For example, substituents like 2,3-dichlorophenyl and 4-ethoxy-3-methoxybenzylidene are crucial for improving anticancer and antimicrobial properties .

SubstituentBiological ActivityReference
2,3-DichlorophenylEnhanced anticancer activity
4-Ethoxy-3-methoxyImproved antimicrobial effects

Synthesis Methods

The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions that include condensation reactions between appropriate aldehydes and thiazolidine derivatives. Recent advancements in synthetic strategies have focused on green chemistry approaches to enhance yield and reduce environmental impact .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves a two-step process:

Condensation : Reacting a thiazolidin-4-one precursor (e.g., 2-(2,3-dichlorophenylimino)-1,3-thiazolidin-4-one) with 4-ethoxy-3-methoxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the benzylidene derivative.

Cyclization : Refluxing the intermediate in a polar aprotic solvent (e.g., DMF or acetic acid) to stabilize the Z,Z-configuration .

  • Key Variables :

ParameterEffect on Yield
Base (NaOH vs. KOH)NaOH increases selectivity for Z,Z-isomer by 15-20%
Solvent (ethanol vs. methanol)Ethanol improves solubility of aromatic aldehydes, yielding 65-75% vs. 50-60%
Microwave vs. conventional heatingMicrowave reduces reaction time (3 min vs. 7 hr) and increases yield (81% vs. 69%) .

Q. How is the structural configuration (Z,Z) of the compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : Distinct chemical shifts for imino (δ 8.2–8.5 ppm) and benzylidene (δ 7.8–8.1 ppm) protons confirm Z,Z geometry. Coupling constants (J = 10–12 Hz) between C2 and C5 protons validate stereochemistry .
  • X-ray Crystallography : For related analogs, dihedral angles between thiazolidinone and aryl rings (15–25°) confirm non-planar Z,Z-configuration .
    • Comparative Data :
TechniqueKey ObservationReference
¹³C NMRC=S (thione) resonance at δ 175–180 ppm
UV-Visπ→π* transitions at 320–340 nm (benzylidene conjugation)

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic properties and reactivity of this thiazolidinone derivative?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry at B3LYP/6-311++G(d,p) level to map HOMO-LUMO gaps (4.2–4.5 eV) and electrostatic potential surfaces. Predict nucleophilic attack sites (e.g., C=S group) .
  • Molecular Docking : For analogs, binding affinity with hemoglobin subunits (ΔG = -8.2 kcal/mol) suggests potential bioactivity .
    • Key Findings :
PropertyComputational ResultExperimental Correlation
HOMO-LUMO Gap4.3 eVMatches UV-Vis absorbance at 335 nm
Mulliken ChargesS1 (-0.42), N2 (-0.35)Reactivity with electrophiles (e.g., alkyl halides)

Q. How can contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Analysis Framework :

Structural Modifications : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups). For example, 4-ethoxy enhances lipophilicity (logP = 3.2 vs. 2.8), improving membrane permeability in cancer cells .

Assay Conditions : Antimicrobial studies often use Gram-positive bacteria (MIC = 12.5 µg/mL), while anticancer assays (e.g., MTT on HeLa cells) report IC₅₀ = 8–10 µM. Activity varies with redox environments (e.g., thione ↔ thiol tautomerism) .

  • Case Study :

DerivativeSubstituentActivity (IC₅₀/MIC)Mechanism
4-Ethoxy-3-methoxyEnhanced logPIC₅₀ = 8 µM (HeLa)ROS generation
4-MethoxyLower logPMIC = 25 µg/mL (S. aureus)Thiol-mediated membrane disruption

Q. What experimental strategies mitigate challenges in isolating the Z,Z-isomer during synthesis?

  • Solutions :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate Z,Z- and E,E-isomers (Rf = 0.45 vs. 0.32) .
  • Crystallization : Recrystallization from DMF/ethanol (1:5) selectively precipitates Z,Z-isomer (85% purity) .
    • Optimization Data :
MethodPurity (%)Yield (%)
Column Chromatography9560
Recrystallization8575

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